N,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

Description

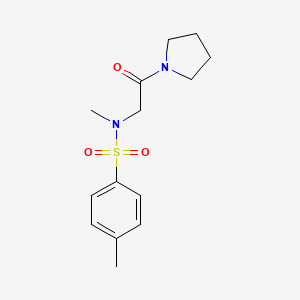

N,4-Dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with two methyl groups (at the nitrogen and para-position of the benzene ring) and a 2-oxo-2-pyrrolidin-1-ylethyl group. The pyrrolidinyl moiety introduces a cyclic amine structure with a ketone functional group, which may enhance solubility and serve as a site for further chemical modifications.

Properties

IUPAC Name |

N,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-12-5-7-13(8-6-12)20(18,19)15(2)11-14(17)16-9-3-4-10-16/h5-8H,3-4,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVRHBZKQUBIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide typically involves multiple steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with 2-pyrrolidinone to form the intermediate compound. This intermediate is then further reacted with 2-oxo-2-pyrrolidin-1-ylethylamine under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of certain diseases. Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonamide derivatives, focusing on substituent effects, synthesis methods, and physical properties.

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Observations:

Substituent Effects on Physical Properties: Aromatic heterocycles (e.g., benzoimidazooxazol, imidazopyridine) result in higher melting points (224–238°C) due to rigidity and π-π stacking . Aliphatic or flexible groups (e.g., propenyl, pyrrolidinylethyl) likely exhibit lower melting points and improved solubility in nonpolar solvents . Electron-withdrawing groups (e.g., nitro in ) may enhance reactivity for further derivatization.

Synthesis Methods: Gold-catalyzed reactions (e.g., ) achieve high yields (87–92%) for heterocyclic derivatives, leveraging C–H activation strategies. Suzuki coupling (e.g., ) yields complex polyaromatic systems but with lower efficiency (28%), likely due to steric hindrance.

Functional Group Reactivity: The ketone in the target compound’s pyrrolidinylethyl group offers a site for reductive amination or nucleophilic addition, distinguishing it from derivatives with inert aromatic substituents. Thiazolidinone rings (e.g., ) introduce sulfone groups, which could influence electronic properties and binding interactions.

Structural Characterization :

- X-ray crystallography (e.g., ) and software like SHELX are critical for resolving complex substituent conformations, ensuring accurate structural data.

Biological Activity

N,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a benzenesulfonamide moiety linked to a pyrrolidine derivative, which is known for its diverse biological effects. The molecular weight is approximately 342.4 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Several studies have shown that derivatives of pyrrolidine compounds possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound demonstrated effectiveness against common pathogens such as Escherichia coli and Candida albicans .

- Anticonvulsant Properties : Analogues of this compound have been investigated for their anticonvulsant activity. The introduction of specific functional groups has been linked to enhanced efficacy in controlling seizures .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, a critical enzyme in the pathway .

- Membrane Disruption : Some studies suggest that the compound may disrupt microbial membranes, leading to cell lysis and death .

- Neurotransmitter Modulation : The pyrrolidine structure may interact with neurotransmitter systems, contributing to its anticonvulsant effects by modulating GABAergic transmission .

Antibacterial Activity

A study conducted on various pyrrolidine derivatives indicated that compounds with structural similarities to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 4.69 µM to 156.47 µM against different bacterial strains . The effectiveness varied significantly based on the presence of electron-withdrawing or donating groups.

Anticonvulsant Activity

In a series of experiments assessing anticonvulsant effects, derivatives containing the pyrrolidine ring demonstrated significant activity in animal models. The introduction of dimethylamine groups was particularly beneficial, enhancing the overall potency compared to other analogues .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.